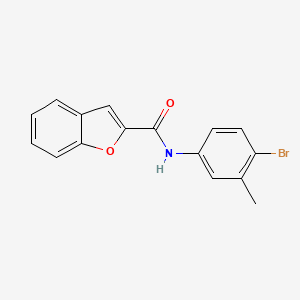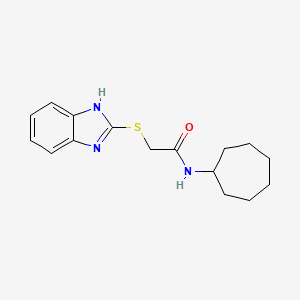
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide, also known as BCF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BCF belongs to the class of benzofuran derivatives, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral activities.
Wirkmechanismus
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide is not fully understood, but it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which could contribute to its anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound has been shown to have low toxicity in cells and animals, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide. One direction is to further investigate the mechanism of action of this compound, which could provide insights into how this compound exerts its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans, which could provide information on its potential use as a therapeutic agent. Additionally, the development of novel synthetic methods for this compound could lead to the synthesis of analogs with improved properties. Finally, the use of this compound in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
Synthesemethoden
The synthesis of N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide involves the reaction of 4-bromo-3-methylphenylamine with 2-bromo-1-(4-bromo-3-methylphenyl)ethanone in the presence of potassium carbonate. The resulting intermediate is then treated with 2-amino benzoic acid to yield this compound. This method has been reported to yield this compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been studied for its anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to possess anti-viral properties, which could make it a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-10-8-12(6-7-13(10)17)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNFWDNWPHKXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)


![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)

![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
